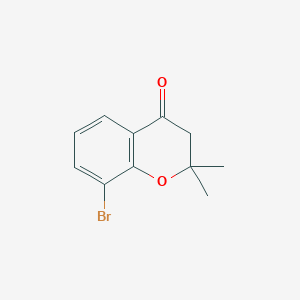
1-(2-carbamoylpyridin-4-yl)azepane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Carbamoylpyridin-4-yl)azepane-2-carboxylic acid, also known as CPAC, is an organic compound that is found in various forms in nature. It is an important component of the metabolism of many organisms, including plants, animals, and microorganisms. CPAC has a wide range of uses in both the laboratory and in industry. It is used in the synthesis of various compounds and has been used in the development of drugs and medicines. It is also used in the production of various polymers and resins, as well as in the manufacture of cosmetics, paints, and lubricants.
Mecanismo De Acción
1-(2-carbamoylpyridin-4-yl)azepane-2-carboxylic acid acts as an enzyme inhibitor, blocking the activity of certain enzymes in the body. It is thought to work by binding to the active site of the enzyme and blocking its catalytic activity. This prevents the enzyme from performing its normal function, which can lead to a decrease in the production of certain substances or an increase in the production of other substances.
Biochemical and Physiological Effects
1-(2-carbamoylpyridin-4-yl)azepane-2-carboxylic acid has a wide range of effects on biochemical and physiological processes. It has been shown to inhibit the activity of several enzymes, including phospholipase A2, cyclooxygenase, and lipoxygenase. In addition, it has been shown to inhibit the proliferation of certain types of cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-carbamoylpyridin-4-yl)azepane-2-carboxylic acid has several advantages and limitations when used in laboratory experiments. One of the main advantages is its low cost and availability, which makes it an attractive option for researchers. Additionally, 1-(2-carbamoylpyridin-4-yl)azepane-2-carboxylic acid is relatively easy to synthesize and is stable at room temperature. However, it is not very soluble in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for 1-(2-carbamoylpyridin-4-yl)azepane-2-carboxylic acid research. One area of interest is the development of new drugs and medicines that can be synthesized using 1-(2-carbamoylpyridin-4-yl)azepane-2-carboxylic acid. Additionally, 1-(2-carbamoylpyridin-4-yl)azepane-2-carboxylic acid could be used to create new polymers and resins for industrial applications. Finally, 1-(2-carbamoylpyridin-4-yl)azepane-2-carboxylic acid could be used to develop new cosmetics, paints, and lubricants.
Métodos De Síntesis
1-(2-carbamoylpyridin-4-yl)azepane-2-carboxylic acid can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 2-amino-4-chloropyridine with 2-chloro-1-methyl-1,2-dihydropyridine in the presence of a base such as sodium hydroxide. This reaction yields 1-(2-carbamoylpyridin-4-yl)azepane-2-carboxylic acid as the major product. Another method is the reaction of 2-amino-4-chloropyridine with 1-methyl-2-chloro-1,2-dihydropyridine in the presence of a base such as sodium hydroxide. This reaction yields 1-(2-carbamoylpyridin-4-yl)azepane-2-carboxylic acid as the major product.
Aplicaciones Científicas De Investigación
1-(2-carbamoylpyridin-4-yl)azepane-2-carboxylic acid has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, such as antibiotics, antifungal agents, and anti-inflammatory agents. It has also been used in the development of drugs and medicines. Additionally, 1-(2-carbamoylpyridin-4-yl)azepane-2-carboxylic acid has been used in the production of various polymers and resins, as well as in the manufacture of cosmetics, paints, and lubricants.
Propiedades
IUPAC Name |
1-(2-carbamoylpyridin-4-yl)azepane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c14-12(17)10-8-9(5-6-15-10)16-7-3-1-2-4-11(16)13(18)19/h5-6,8,11H,1-4,7H2,(H2,14,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXBGGXEVYMMOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(N(CC1)C2=CC(=NC=C2)C(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Carbamoylpyridin-4-yl)azepane-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

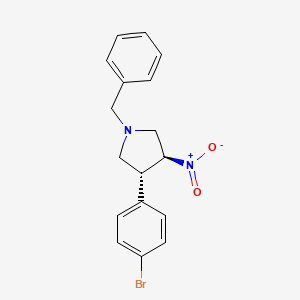
![Propanedinitrile, [(3-hydroxy-4-methoxyphenyl)methylene]-](/img/structure/B6616743.png)
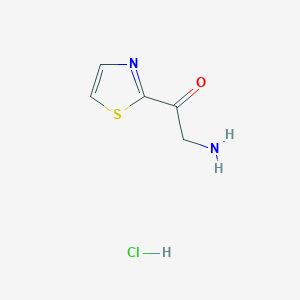

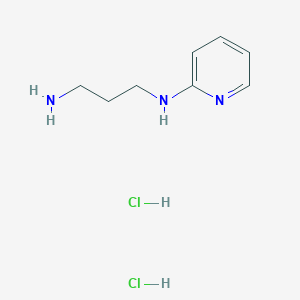

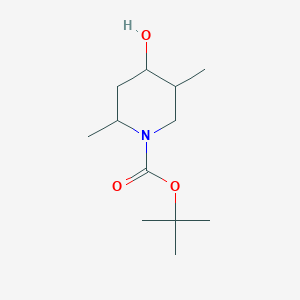




![N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]cyclopropanesulfonamide](/img/structure/B6616828.png)

